3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
Description
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS: 422557-23-1) is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a tetrahydropyran-4-yloxy group at the 5-position of the pyridine ring. This compound is structurally characterized by its six-membered pyridine core, substituted with a bromine atom (electrophilic halogen) and a tetrahydropyran (THP) ether moiety. The THP group contributes steric bulk and modulates lipophilicity, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry. Its applications span medicinal chemistry, where it serves as a precursor for cholinergic drugs and modulators of metabotropic glutamate receptors (mGluR5), as well as in materials science for electroluminescent devices .
Properties
IUPAC Name |
3-bromo-5-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-5-10(7-12-6-8)14-9-1-3-13-4-2-9/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKMIVLQESOXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620884 | |
| Record name | 3-Bromo-5-[(oxan-4-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422557-23-1 | |
| Record name | 3-Bromo-5-[(oxan-4-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution
The most widely reported method involves nucleophilic aromatic substitution (SNAr) between 3-bromo-5-hydroxypyridine and tetrahydro-2H-pyran-4-ol.
Reaction Conditions
- Base: Potassium tert-butoxide (KOtBu) or sodium hydride (NaH)
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: Room temperature to 60°C
- Time: 12–24 hours
The reaction proceeds via deprotonation of the hydroxyl group on 3-bromo-5-hydroxypyridine, followed by nucleophilic attack on tetrahydro-2H-pyran-4-ol’s oxygen atom. The bromine atom remains inert under these conditions, ensuring regioselectivity.
Example Protocol
- Dissolve 3-bromo-5-hydroxypyridine (1.0 equiv) and tetrahydro-2H-pyran-4-ol (1.2 equiv) in anhydrous THF.
- Add KOtBu (1.5 equiv) under nitrogen atmosphere.
- Stir at room temperature for 18 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography.
Advantages
- High functional group tolerance
- No requirement for transition metal catalysts
Limitations
Mitsunobu Reaction Approach
The Mitsunobu reaction offers an alternative route for ether bond formation under mild conditions.
Reaction Conditions
- Reagents: Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)
- Solvent: THF or dichloromethane (DCM)
- Temperature: 0°C to room temperature
This method avoids strong bases, making it suitable for acid-sensitive substrates. The tetrahydro-2H-pyran-4-ol acts as the nucleophile, while 3-bromo-5-hydroxypyridine serves as the alcohol component.
Yield Optimization
- Molar Ratio: 1:1.2 (alcohol:pyridine derivative)
- Additive: Molecular sieves to absorb water
Advantages
- Excellent yields (85–90%)
- Stereochemical retention at the pyran oxygen
Limitations
- High cost of reagents
- Challenges in large-scale purification
Transition Metal-Catalyzed Coupling Methods
Palladium-catalyzed couplings enable modular synthesis, particularly for derivatives requiring late-stage functionalization.
Suzuki-Miyaura Coupling
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
- Base: K₂CO₃ or Cs₂CO₃
- Ligand: XPhos or SPhos
A representative route involves coupling 3-bromo-5-hydroxypyridine with a boronic ester derivative of tetrahydro-2H-pyran-4-ol. This method is advantageous for introducing diverse pyran derivatives.
Heck Coupling
While less common, Heck reactions have been employed to install alkenyl groups adjacent to the pyridine ring before oxyfunctionalization.
Industrial-Scale Manufacturing
Continuous Flow Reactor Systems
Industrial production prioritizes safety and efficiency through continuous flow chemistry :
Key Features
- Residence Time: 5–10 minutes
- Temperature Control: Precise heating/cooling zones
- Automated Purification: In-line liquid-liquid extraction
A typical setup involves pumping reactants through a packed-bed reactor containing immobilized base catalysts (e.g., Amberlyst A26), achieving >90% conversion.
Process Optimization Strategies
Table 1: Comparison of Industrial vs. Laboratory Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Yield | 60–75% | 85–92% |
| Reaction Time | 18–24 hours | 2–4 hours |
| Solvent Use | THF (500 mL/mmol) | Recycled DMF (50 mL/mmol) |
| Energy Input | 0.5 kWh/mol | 0.1 kWh/mol |
Cost-Reduction Measures
- Catalyst Recycling: Pd recovery via chelating resins
- Waste Minimization: Solvent recovery distillation
Alternative Synthetic Pathways
Halogen Exchange Reactions
Bromine can be introduced via halogen exchange using CuBr₂ or LiBr in polar aprotic solvents. This approach is useful when starting from chlorinated precursors.
Directed Ortho-Metalation Techniques
Directed metalation strategies enable precise functionalization:
- Lithiation: Treat 5-hydroxypyridine with LDA at −78°C.
- Electrophilic Quench: Introduce Br₂ or NBS.
- Oxyfunctionalization: Mitsunobu reaction with tetrahydro-2H-pyran-4-ol.
Reaction Optimization Studies
Solvent Effects
Table 2: Solvent Impact on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 68 |
| DMF | 36.7 | 82 |
| DMSO | 46.7 | 78 |
| Toluene | 2.4 | 45 |
Polar aprotic solvents like DMF enhance nucleophilicity, while ethereal solvents improve solubility.
Base Selection
Strong bases (KOtBu, NaH) outperform weaker alternatives (K₂CO₃, Et₃N), with NaH providing optimal deprotonation without side reactions.
Temperature Optimization
Elevated temperatures (60°C) reduce reaction time to 6 hours but risk ether cleavage. Room temperature balances speed and stability.
Analytical Characterization
- NMR: δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H), 4.68–4.72 (m, 1H, pyran-O-CH)
- HRMS: m/z 258.0124 [M+H]+ (calc. 258.0128)
- HPLC Purity: >99% (C18 column, MeCN/H₂O gradient)
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the tetrahydro-2H-pyran-4-yloxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyridine ring.
Scientific Research Applications
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the tetrahydro-2H-pyran-4-yloxy group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Comparative Insights
Substituent Effects on Reactivity: The boronate ester in 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the THP-oxy group, which is inert under such conditions .
Electronic and Steric Considerations: The methoxy group in 3-Bromo-5-methoxypyridine donates electron density via resonance, stabilizing the pyridine ring against electrophilic attack. In contrast, the THP-oxy group provides steric shielding without significant electronic effects .
Biological and Material Applications :
- Pyrrolidine-substituted analogues (e.g., 3-Bromo-5-(pyrrolidin-1-yl)pyridine) exhibit enhanced solubility in polar solvents due to the amine group, favoring pharmacokinetic profiles in drug development .
- The THP-oxy group in the parent compound improves metabolic stability by resisting oxidative degradation, a critical feature in prodrug design .
Biological Activity
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is a heterocyclic organic compound characterized by its unique structural features, including a bromine atom and a tetrahydro-2H-pyran-4-yloxy group attached to a pyridine ring. With the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol, this compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromo-5-hydroxypyridine with tetrahydro-2H-pyran-4-ol in the presence of a base, such as potassium tert-butoxide (KOtBu), in a solvent like tetrahydrofuran (THF). The reaction is usually conducted at room temperature to yield the desired product efficiently .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The bromine atom and the tetrahydro-2H-pyran-4-yloxy group can engage in hydrogen bonding and hydrophobic interactions, which may modulate the activity of these targets, leading to various biological effects .
Biological Activity
Preliminary studies have indicated that this compound may influence enzyme activities or receptor functions. Its structural similarity to biologically active molecules suggests it could serve as a lead compound in drug development. For instance, its potential as an inhibitor of ALK5 (activin-like kinase 5), which is implicated in cancer and fibrotic diseases, has been noted .
Inhibition of ALK5
A study highlighted the synthesis of derivatives related to this compound that demonstrated potent inhibition of ALK5. Among these derivatives, one compound exhibited an IC50 value of 25 nM for ALK5 autophosphorylation, indicating strong inhibitory activity. This suggests that similar compounds could be explored for their therapeutic potential against tumors and fibrosis .
Structure–Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances its bioactivity compared to other pyridine derivatives. The presence of both bromine and the tetrahydro-pyran moiety contributes to its ability to interact with biological targets effectively .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| 3-Bromo-5-hydroxypyridine | N/A | Precursor for synthesis |
| 3-Bromo-5-fluoropyridine | N/A | Different substituents, varied activity |
| 4-Bromotetrahydropyran | N/A | Similar structure, different effects |
| 3-Bromo-5-((tetrahydro-2H-pyran-4-yloxy)pyridine | 25 | Potent ALK5 inhibitor |
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine?
Answer:
The synthesis typically involves two key steps:
- Bromination : Introduce bromine at the 3-position of pyridine using brominating agents like -bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity .
- Etherification : React the brominated intermediate with tetrahydro-2-pyran-4-ol via nucleophilic aromatic substitution (SNAr). This step requires a strong base (e.g., NaH or KCO) in anhydrous solvents like DMF or THF to activate the pyridine ring for substitution .
Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product.
Advanced: How does the electronic environment of the pyridine ring influence the reactivity of the bromine substituent in cross-coupling reactions?
Answer:
The electron-withdrawing nature of the pyridine ring activates the bromine at the 3-position for palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions). The adjacent ether group at the 5-position further modulates electron density:
- Suzuki Coupling : Use Pd(PPh) or PdCl(dppf) with arylboronic acids in a 1:1.2 molar ratio. Optimize temperature (80–100°C) and solvent (toluene/ethanol) for high yields .
- Mechanistic Insight : The bromine’s leaving-group ability is enhanced by the pyridine’s electron-deficient aromatic system, facilitating oxidative addition to the Pd catalyst .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at 272.0 for CHBrNO) .
Advanced: How can contradictory data in reaction yields be systematically addressed?
Answer:
Contradictions often arise from:
- Catalyst Deactivation : Use fresh Pd catalysts and degassed solvents to prevent poisoning.
- Steric Hindrance : Modify ligands (e.g., switch from PPh to XPhos) to improve accessibility to the bromine site .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to optimize reaction kinetics .
Troubleshooting Workflow :
Repeat reaction under inert atmosphere.
Vary catalyst loading (1–5 mol%).
Screen solvents/bases (e.g., KPO vs. CsCO).
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Pharmaceutical Intermediates : Serve as a precursor for kinase inhibitors or anti-inflammatory agents due to its modifiable bromine and ether groups .
- Biological Probes : Functionalize via cross-coupling to create fluorescent tags or affinity probes for target identification .
Advanced: How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?
Answer:
- Substituent Variation : Synthesize analogs by replacing Br with -NH, -SH, or aryl groups to assess electronic effects on target binding .
- Ether Group Modifications : Replace tetrahydro-2-pyran with morpholine or piperidine rings to study steric impacts .
- Biological Assays : Test analogs against enzyme targets (e.g., COX-2 or MAP kinases) using IC measurements and molecular docking .
Advanced: What challenges arise when scaling up the synthesis, and how can they be mitigated?
Answer:
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective bulk purification .
- Catalyst Recovery : Implement flow chemistry systems with immobilized Pd catalysts to enhance reusability .
- Thermal Management : Use microwave-assisted synthesis in continuous flow reactors to control exothermic reactions .
Basic: How does the tetrahydro-2H-pyran-4-yloxy group influence the compound’s physicochemical properties?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
